molecular formula C23H20BrN5O2 B11567142 4-{4-[(4-Bromobenzyl)oxy]-3-methoxyphenyl}-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

4-{4-[(4-Bromobenzyl)oxy]-3-methoxyphenyl}-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

Cat. No.: B11567142
M. Wt: 478.3 g/mol
InChI Key: UHZPJDUYGINEOT-UHFFFAOYSA-N
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Description

4-{4-[(4-BROMOBENZYL)OXY]-3-METHOXYPHENYL}-1,4-DIHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-2-AMINE is a complex organic compound with a unique structure that combines a benzimidazole core with a triazine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(4-BROMOBENZYL)OXY]-3-METHOXYPHENYL}-1,4-DIHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-2-AMINE typically involves the cyclocondensation of 2-guanidinobenzimidazole with various ketones . The reaction is carried out in the presence of a base, such as piperidine, and the reaction mixture is refluxed for several hours. The yields of the products can range from 40% to 95%, depending on the specific ketones used and the reaction conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(4-BROMOBENZYL)OXY]-3-METHOXYPHENYL}-1,4-DIHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-2-AMINE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, will depend on the desired reaction and the functional groups involved.

Major Products Formed

The major products formed from these reactions will vary based on the specific reaction and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may yield compounds with fewer double bonds or oxygen atoms.

Scientific Research Applications

4-{4-[(4-BROMOBENZYL)OXY]-3-METHOXYPHENYL}-1,4-DIHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-2-AMINE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-{4-[(4-BROMOBENZYL)OXY]-3-METHOXYPHENYL}-1,4-DIHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-2-AMINE involves its interaction with specific molecular targets, such as enzymes. One of the primary targets is dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of tetrahydrofolate, which is essential for DNA synthesis and repair . By inhibiting DHFR, this compound can disrupt the proliferation of rapidly dividing cells, making it a potential candidate for anticancer and antimicrobial therapies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-[(4-BROMOBENZYL)OXY]-3-METHOXYPHENYL}-1,4-DIHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-2-AMINE is unique due to its combination of a benzimidazole core with a triazine ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with specific molecular targets, such as DHFR, in ways that similar compounds may not.

Properties

Molecular Formula

C23H20BrN5O2

Molecular Weight

478.3 g/mol

IUPAC Name

4-[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine

InChI

InChI=1S/C23H20BrN5O2/c1-30-20-12-15(8-11-19(20)31-13-14-6-9-16(24)10-7-14)21-27-22(25)28-23-26-17-4-2-3-5-18(17)29(21)23/h2-12,21H,13H2,1H3,(H3,25,26,27,28)

InChI Key

UHZPJDUYGINEOT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2N=C(NC3=NC4=CC=CC=C4N23)N)OCC5=CC=C(C=C5)Br

Origin of Product

United States

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